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Compound of Interest

Compound Name: Difluoromalonic acid

Cat. No.: B072460 Get Quote

An In-depth Technical Guide on the Crystal Structure of Difluoromalonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of

difluoromalonic acid, a compound of interest in medicinal chemistry and materials science.

This document details the crystallographic parameters, molecular geometry, and intermolecular

interactions, supported by experimental methodologies and visual representations to facilitate a

deeper understanding for researchers, scientists, and professionals in drug development.

Crystallographic Data
The crystal structure of difluoromalonic acid has been determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic space group P21/c.[1][2] A summary of

the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for Difluoromalonic Acid[1][2]
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Parameter Value

Crystal System Monoclinic

Space Group P21/c

Unit Cell Dimensions

a 9.59 ± 0.01 Å

b 5.61 ± 0.01 Å

c 9.80 ± 0.01 Å

β 115.1 ± 0.1°

Volume (V) 476.5 Å³ (Calculated)

Molecules per Unit Cell (Z) 4

Calculated Density 1.96 g/cm³

Molecular Structure and Conformation
The molecule of difluoromalonic acid, C₃H₂F₂O₄, exhibits a specific conformation in the

crystalline state. One of the carboxyl groups is nearly coplanar with the carbon-chain plane,

showing a deviation of approximately 11°.[1] The other carboxyl group is rotated to a nearly

perpendicular orientation (84°) with respect to the first.[1] This observed conformation is a

result of the interplay between intramolecular steric hindrance and the tendency of the carboxyl

groups to achieve coplanarity with the substituents on the α-carbon.[1][2] In the crystal,

difluoromalonic acid exists as a racemate of two conformational antipodes.[1][2]

Intermolecular Interactions and Crystal Packing
The crystal packing of difluoromalonic acid is primarily governed by strong hydrogen

bonding. The acid molecules form infinite chains through double carboxyl-group coupling

across centers of symmetry.[1][2] These hydrogen bonds are the dominant intermolecular

interaction, leading to a stable, extended network. The stacking of these chains is then

determined by van der Waals forces.
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Caption: Hydrogen bonding in difluoromalonic acid crystal.
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Experimental Protocols
The determination of the crystal structure of difluoromalonic acid involved the following key

experimental steps, as reported in the literature.

Crystal Growth
Single crystals of difluoromalonic acid suitable for X-ray diffraction were obtained by

crystallization from a water/ethanol solution.

Data Collection
The crystallographic data were collected using a General Electric diffractometer and an

automatic Nonius three-circle diffractometer.[1] The radiation source was Molybdenum Kα (λ =

0.71069 Å).[1] The intensities of the reflections were measured and corrected for Lorentz and

polarization factors.

Structure Solution and Refinement
The crystal structure was solved using direct methods. An overall temperature factor (B = 2.8

Å²) and a scaling factor were determined using Wilson's method.[1] The structure invariants

were calculated using the B3,0 formula. The positions of the hydrogen atoms were located from

a difference Fourier synthesis.[1] The final refinement of the structural model resulted in a

reliable determination of the atomic positions and thermal parameters.
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Caption: Experimental workflow for crystal structure determination.

Summary of Quantitative Data
The following tables summarize the key quantitative data derived from the crystal structure

analysis of difluoromalonic acid.

Table 2: Selected Bond Lengths
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Bond Length (Å)

C(1)-C(2) 1.524

C(2)-C(3) 1.526

C(2)-F(1) 1.366

C(2)-F(2) 1.360

C(1)-O(1) 1.311

C(1)-O(2) 1.206

C(3)-O(3) 1.310

C(3)-O(4) 1.211

Table 3: Selected Bond Angles

Angle Degree (°)

C(1)-C(2)-C(3) 111.4

F(1)-C(2)-F(2) 106.3

O(1)-C(1)-O(2) 124.9

O(3)-C(3)-O(4) 124.7

C(2)-C(1)-O(1) 112.5

C(2)-C(1)-O(2) 122.6

C(2)-C(3)-O(3) 112.6

C(2)-C(3)-O(4) 122.7

Note: The bond lengths and angles are based on the data presented in the original publication

by Kanters and Kroon. Minor variations may exist in different structural refinements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b072460?utm_src=pdf-custom-synthesis
https://2024.sci-hub.ru/1811/038dc6adf80ea7cf4ccf46e8c1a921de/kanters1972.pdf
https://journals.iucr.org/paper?a09031
https://www.benchchem.com/product/b072460#crystal-structure-of-difluoromalonic-acid
https://www.benchchem.com/product/b072460#crystal-structure-of-difluoromalonic-acid
https://www.benchchem.com/product/b072460#crystal-structure-of-difluoromalonic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072460?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

